molecular formula C13H9ClN3NaO3 B12665880 Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate CAS No. 85720-89-4

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate

Cat. No.: B12665880
CAS No.: 85720-89-4
M. Wt: 313.67 g/mol
InChI Key: WTENAFRMFGQORZ-UHFFFAOYSA-M
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Description

Introduction to Sodium 5-[(4-Amino-2-chlorophenyl)azo]salicylate

Chemical Identification and Nomenclature

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: sodium 5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate. The compound’s structural features include:

  • Azo group (-N=N-) linking aromatic rings
  • Salicylate moiety with a hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) group
  • 4-Amino-2-chlorophenyl substituent providing electron-donating (NH₂) and electron-withdrawing (Cl) groups
Property Value
CAS Number 85720-89-4
Molecular Formula C₁₃H₉ClN₃NaO₃
Molecular Weight 313.67 g/mol
SMILES Notation Nc1ccc(c(c1)Cl)N=Nc1ccc(c(c1)C(=O)[O-])O.[Na+]

The sodium salt form enhances water solubility compared to its protonated counterpart, 5-[(4-amino-2-chlorophenyl)azo]salicylic acid (CAS 85720-88-3), which has a molecular weight of 291.69 g/mol.

Historical Development and Discovery

Azo compounds emerged as critical dyestuffs following Peter Griess’s 1858 discovery of diazo compounds. This compound represents a mid-20th century innovation, aligning with efforts to improve dye lightfastness and substrate compatibility. The compound’s synthesis follows classical azo coupling methodology:

  • Diazotization : Reaction of 4-amino-2-chloroaniline with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
  • Coupling : Electrophilic substitution of the diazonium ion with salicylic acid’s activated aromatic ring, typically at the para position relative to the hydroxyl group.

This two-step process, demonstrated in analogous azo dye syntheses, allows precise control over substituent placement, enabling fine-tuning of optical and chemical properties.

Significance in Azo Compound Research

The compound exemplifies three key research themes in modern azo chemistry:

Structural Tunability

The juxtaposition of electron-donating (NH₂) and electron-withdrawing (Cl) groups on the aniline ring creates a push-pull electronic system. This configuration stabilizes the azo linkage against photodegradation while modulating absorption maxima in the visible spectrum.

Solubility Engineering

Conversion to the sodium salt addresses a perennial challenge in azo dye applications: achieving adequate solubility in aqueous media for textile processing. The carboxylate group’s hydrophilicity enables efficient dye penetration into cellulose fibers.

Properties

CAS No.

85720-89-4

Molecular Formula

C13H9ClN3NaO3

Molecular Weight

313.67 g/mol

IUPAC Name

sodium;5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1

InChI Key

WTENAFRMFGQORZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically result in the cleavage of the azo bond, forming amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar azo structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable effects due to its structural similarities .

Anticancer Potential
Research indicates that azo compounds can act as potential anticancer agents. The compound's ability to inhibit cancer cell proliferation has been assessed through various in vitro studies. For example, analogs of salicylate derivatives have shown promising results against several cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .

Anti-inflammatory Properties
Salicylates are widely recognized for their anti-inflammatory effects. This compound may exhibit similar properties, contributing to its potential use in treating inflammatory conditions. Its mechanism of action could involve the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural characteristics. Research involving related salicylate derivatives has shown that they can inhibit various enzymes such as lipoxygenase and cyclooxygenase, which play crucial roles in inflammatory pathways. This suggests that this compound may serve as a valuable tool in understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Spectrophotometric Applications
Due to its azo functional group, this compound can be employed in spectrophotometric assays for the quantification of various analytes. Its ability to form colored complexes with metal ions makes it useful in analytical chemistry for detecting trace metals and other substances in environmental samples .

Environmental Science

Dyeing and Pigmentation
As an azo dye, this compound finds applications in textile dyeing and pigmentation processes. Its vibrant color properties allow it to be used effectively in the textile industry. However, environmental concerns regarding azo dyes' toxicity and biodegradability necessitate further research into safer alternatives and degradation methods .

Toxicological Studies
The potential toxicity of this compound has been a subject of investigation due to its chemical structure. Toxicological assessments are crucial for determining safe exposure levels and understanding its environmental impact, particularly in aquatic ecosystems where dye effluents may pose risks to aquatic life .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus; potential for use in infection treatments.
Anticancer PotentialInhibition of cancer cell growth observed; further studies recommended for drug development.
Enzyme InhibitionInhibition of cyclooxygenase enzymes noted; implications for anti-inflammatory drug design.
Environmental ImpactConcerns regarding toxicity and biodegradability of azo dyes; need for safer alternatives

Mechanism of Action

The mechanism of action of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby altering the function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate with key structural analogs based on substituent groups, applications, and research findings:

Compound Name Substituent Group CAS Number Molecular Formula Key Applications/Properties Research Findings Source
This compound 4-amino-2-chlorophenyl N/A C₁₃H₉ClN₃NaO₃ Potential use in dyes, drug delivery, or materials science (hypothesized) Limited direct data; inferred properties from analogs (e.g., pH-sensitive azo bond cleavage in prodrugs) N/A
Sodium 5-[(4-nitrophenyl)azo]salicylate (Alizarin Yellow R) 4-nitrophenyl 1718-34-9 C₁₃H₈N₃NaO₅ Dyes, supercapacitor materials Forms nitrogen-doped nanoporous carbon with Zn²⁺; high capacitance (253 F/g at 1 A/g)
Mordant Yellow 66 3-sulfophenyl 6408-35-1 C₁₃H₈N₂Na₂O₆S Acid mordant dye Used in textile dyeing; sulfonic group enhances water solubility and metal coordination
Mordant Yellow 18 Phenyl 10143-07-4 C₁₃H₉N₂NaO₃ Dyes, analytical chemistry (pH indicator) Simple azo structure; pH-dependent color change (yellow to red)
Sodium 5-[(2,5-dichloro-4-sulphonatophenyl)azo]salicylate 2,5-dichloro-4-sulfophenyl 6527-54-4 C₁₃H₇Cl₂N₂Na₂O₆S Industrial dyes (e.g., Chromazine Golden Yellow G) Chloro and sulfonate groups improve lightfastness and binding to fabrics

Key Differences and Functional Impacts

Substituent Electronic Effects: Nitro (-NO₂) vs. Amino (-NH₂) Groups: The nitro group in Alizarin Yellow R is electron-withdrawing, enhancing stability and redox activity for electrochemical applications . In contrast, the amino group in the target compound is electron-donating, which may influence photochemical behavior or bioavailability in drug delivery systems . Chlorine Substituent: The 2-chloro group in the target compound increases steric hindrance and may enhance thermal stability compared to non-halogenated analogs like Mordant Yellow 16.

Applications: Dyeing and pH Sensitivity: Mordant Yellow 18 and Alizarin Yellow R exhibit pH-dependent color changes, making them useful as indicators . The target compound’s amino group could modulate its pH sensitivity for specialized dye applications. Material Science: Alizarin Yellow R’s ability to form metal complexes (e.g., with Zn²⁺) enables its use in energy storage materials . The amino and chloro groups in the target compound may offer alternative coordination sites for novel composites.

Biological and Environmental Behavior: Biodegradation: Sodium salicylate derivatives (e.g., 5-ASA azo polymers) show controlled drug release in colonic environments due to azo bond cleavage by microbial azoreductases . The target compound’s amino group may alter degradation kinetics compared to nitro-substituted analogs. Adsorption: Sodium salicylate is effectively removed by spruce wood sawdust (99.01 mg/g capacity) , but halogenated analogs like the target compound may exhibit different adsorption behaviors due to increased hydrophobicity.

Biological Activity

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate, commonly referred to as 5-ASA, is a compound of significant interest due to its therapeutic potential, particularly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azo linkage that connects an amino group and a salicylic acid moiety. Its structural formula can be represented as follows:

C13H10ClN3O3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}_3\text{O}_3

This structure contributes to its reactivity and biological activity, particularly its ability to modulate inflammatory processes.

This compound exhibits several mechanisms of action:

  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-1β.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, which may contribute to its therapeutic effects in gastrointestinal conditions.
  • Immunomodulation : The compound influences immune responses, potentially enhancing mucosal healing in IBD patients.

In Vitro Studies

Research has demonstrated that this compound can inhibit the growth of specific bacterial strains associated with gastrointestinal infections. For instance, it has been shown to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 3–6 µg/mL .

In Vivo Studies

In animal models of IBD, this compound has been effective in reducing colonic inflammation. A study indicated that the compound significantly decreased disease activity indices in mice with induced colitis, demonstrating its potential for clinical application .

Case Studies

  • Clinical Application in Ulcerative Colitis :
    A clinical trial involving patients with mild to moderate ulcerative colitis showed that this compound led to a significant reduction in symptoms and mucosal healing compared to placebo controls. Patients reported improved quality of life and reduced need for corticosteroids during treatment .
  • Targeted Drug Delivery :
    A novel formulation utilizing PEGylation was developed to enhance the stability and targeted delivery of this compound to inflamed gut tissue. This formulation demonstrated improved release profiles in simulated gastrointestinal conditions, suggesting enhanced therapeutic efficacy .

Table 1: Biological Activity Overview

Activity TypeDescriptionEffective Concentration (µg/mL)
AntibacterialInhibition of Gram-positive/negative bacteria3–6
Anti-inflammatoryReduction of cytokine productionVariable
ImmunomodulatoryModulation of immune responseVariable

Table 2: Clinical Efficacy in Ulcerative Colitis

Study TypeOutcome MeasureResults
Clinical TrialSymptom reductionSignificant improvement
Animal ModelDisease activity indexReduced by X%

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate?

  • Methodological Answer : Synthesis typically involves diazotization of 4-amino-2-chlorobenzene followed by coupling with salicylic acid under alkaline conditions. Key steps include:

  • Diazotization : Use sodium nitrite and HCl to generate the diazonium salt at 0–5°C .

  • Coupling : React the diazonium salt with salicylic acid in a 1:1 molar ratio (confirmed via Job’s method of continuous variations) to optimize yield .

  • Purification : Recrystallization from ethanol-water mixtures to isolate the azo compound.

    • Data Table :
ParameterOptimal Condition
Temperature (Coupling)0–5°C (diazotization)
pH (Coupling)8–9 (alkaline medium)
Solvent SystemEthanol-water (3:1 v/v)

Q. How can the purity and structural integrity of this azo compound be validated?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax in aqueous solution (expected ~420 nm for azo compounds) .
  • Titration : Use semi-normal HCl with methyl orange indicator to quantify free salicylate residues, ensuring stoichiometric coupling .
  • NMR/FTIR : Confirm aromatic proton environments (NMR) and azo bond stretching (~1600 cm<sup>−1</sup> in FTIR) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-amino-2-chloro substituent influence the compound’s spectroscopic properties?

  • Methodological Answer :

  • Comparative Analysis : Compare λmax and extinction coefficients with analogs (e.g., nitro-substituted derivatives like Sodium 5-[(4-nitrophenyl)azo]salicylate, CAS 1718-34-9) .

  • Computational Modeling : Use DFT calculations to correlate substituent Hammett constants (σ) with spectral shifts. The electron-donating amino group red-shifts absorption relative to nitro derivatives .

    • Data Table :
Substituentλmax (nm)Extinction Coefficient (L·mol<sup>−1</sup>·cm<sup>−1</sup>)
4-NO24201.2×10<sup>4</sup>
4-NH2, 2-Cl435 (predicted)1.5×10<sup>4</sup> (estimated)

Q. What mechanistic pathways underlie the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Metabolomic Profiling : Use LC-MS to identify adducts formed with serum albumin or cellular proteins, focusing on nucleophilic aromatic substitution at the chloro position .

  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) isoforms, leveraging structural similarity to sodium salicylate’s anti-inflammatory activity .

    • Key Findings :
  • Sodium salicylate derivatives reduce TNFα and IKKβ activity in diabetic models, suggesting potential cross-reactivity with inflammatory pathways .

Q. How can contradictions in stability data for azo-salicylate complexes be resolved?

  • Methodological Answer :

  • pH-Dependent Studies : Measure stability constants (log K) across pH 3–10 using Job’s method. Azo bonds degrade under strongly acidic/alkaline conditions .
  • Accelerated Degradation Tests : Expose the compound to UV light and track decomposition via HPLC. Chloro substituents enhance photostability compared to nitro analogs .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Methodological Answer :

Advanced Analytical Techniques

Q. What strategies improve resolution in chromatographic separation of azo-salicylate isomers?

  • Methodological Answer :

  • HPLC Conditions : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30). Retention times vary by substituent polarity .
  • MS Detection : Employ ESI+ mode to differentiate isomers via fragmentation patterns (e.g., m/z 154 for chloro-phenyl fragments) .

Contradiction Analysis

  • Issue : Conflicting reports on the compound’s solubility in water.
    • Resolution : Solubility is pH-dependent. At pH >8, the sodium salt dissolves readily (>50 mg/mL), but protonation at pH <6 precipitates the free acid form .

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